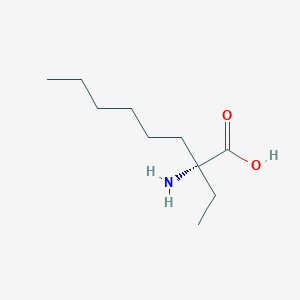

(R)-2-Amino-2-ethyloctanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-ethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJUCYPZSRVDF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@](CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437155 | |

| Record name | (2R)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114781-18-9 | |

| Record name | (2R)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Amino-2-ethyloctanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-2-ethyloctanoic acid is a non-proteinogenic α,α-disubstituted amino acid. Its structure, featuring a chiral quaternary α-carbon with both an ethyl and a hexyl substituent, imparts unique conformational constraints that are of significant interest in peptidomimetics, drug design, and materials science. This technical guide provides a summary of its chemical properties, general experimental approaches for its synthesis and analysis, and a discussion of its potential, yet currently unreported, biological significance.

Core Chemical Properties

Precise experimental data for this compound is scarce in publicly available literature. The following table summarizes known identifiers and predicted physicochemical properties. It is crucial to note that experimental validation of the predicted values is required for any rigorous scientific application.

| Property | Value | Source |

| IUPAC Name | (2R)-2-Amino-2-ethyloctanoic acid | N/A |

| CAS Number | 114781-18-9 | [1] |

| Molecular Formula | C10H21NO2 | [1][2] |

| Molecular Weight | 187.28 g/mol | [1][2] |

| Predicted Boiling Point | 294.8 ± 23.0 °C | [2] |

| Predicted Density | 0.975 ± 0.06 g/cm³ | [2] |

| Predicted XLogP3 | 2.8 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthesis and Chiral Separation: Experimental Strategies

Asymmetric Synthesis

A common strategy involves the use of a chiral auxiliary to control the stereochemistry of the α-carbon. The general workflow for such a synthesis is outlined below.

Caption: General workflow for asymmetric synthesis.

Methodology: One potential approach is the alkylation of a chiral glycine enolate equivalent. A chiral auxiliary, such as a derivative of camphor or a chiral oxazolidinone, is first attached to glycine. The resulting substrate is then deprotonated to form a chiral enolate. This enolate undergoes sequential diastereoselective alkylation, first with an ethylating agent (e.g., ethyl iodide) and then with a hexylating agent (e.g., hexyl bromide), or vice versa. The order of alkylation and the choice of reagents and reaction conditions are critical for achieving high diastereoselectivity. Finally, the chiral auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter, yielding the desired (R)-enantiomer.

Chiral Resolution

Alternatively, the racemic 2-amino-2-ethyloctanoic acid can be synthesized and then the enantiomers separated.

Caption: General workflow for chiral resolution.

Methodology: A common method for chiral resolution is the formation of diastereomeric salts. The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or camphorsulfonic acid) or a chiral base (e.g., brucine or a chiral amine), to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. Another powerful technique is chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). The choice of CSP is critical and depends on the specific properties of the analyte.

Analytical Characterization

The identity and purity of this compound would be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Chiral Chromatography (HPLC or GC): To determine the enantiomeric purity.

-

Optical Rotation: To measure the specific rotation, which is a characteristic property of a chiral compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways of this compound.

However, α,α-disubstituted amino acids are known to have significant impacts on the structure and function of peptides and proteins. The presence of the quaternary α-carbon restricts the conformational freedom of the peptide backbone, which can lead to the stabilization of specific secondary structures, such as helices or turns.[3] This property is highly valuable in the design of peptidomimetics with enhanced stability against enzymatic degradation and improved receptor binding affinity.

Given its structure, this compound could potentially be explored for its role in:

-

Modulating Peptide Conformation: Incorporation into peptides could induce specific secondary structures, leading to novel biological activities.

-

Enzyme Inhibition: The unique steric bulk could allow it to act as an inhibitor for certain enzymes.

-

Antimicrobial Peptides: As a lipophilic amino acid, its incorporation into peptides could enhance their antimicrobial activity, similar to what has been observed for the related (S)-2-aminooctanoic acid.[4]

Further research is required to elucidate any potential biological effects of this compound. The logical workflow for such an investigation is depicted below.

Caption: Workflow for investigating biological activity.

Conclusion

This compound represents an intriguing yet understudied chiral building block. While specific experimental data on its physicochemical properties and biological activities are currently lacking, its structural features suggest potential applications in the field of medicinal chemistry and materials science. The synthetic and analytical methodologies outlined in this guide provide a framework for its preparation and characterization, paving the way for future investigations into its unique properties and potential applications. Researchers are encouraged to undertake the experimental validation of the predicted properties and to explore the biological landscape of this promising molecule.

References

- 1. labshake.com [labshake.com]

- 2. echemi.com [echemi.com]

- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-Amino-2-ethyloctanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-ethyloctanoic acid is a chiral, non-proteinogenic α,α-disubstituted amino acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to their unique conformational properties and increased resistance to enzymatic degradation compared to their α-hydrogen counterparts. This technical guide provides a detailed overview of the structure, stereochemistry, and predicted physicochemical properties of this compound. In the absence of extensive specific experimental data for this molecule in the public domain, this document outlines established and relevant experimental protocols for its enantioselective synthesis, chiral resolution, and characterization based on well-established methodologies for analogous α,α-disubstituted amino acids. Furthermore, this guide presents logical workflows for the characterization and potential biological evaluation of this and similar novel amino acid derivatives.

Introduction

α,α-Disubstituted amino acids represent a crucial class of building blocks in the design of peptidomimetics, pharmaceuticals, and other biologically active molecules. The presence of two substituents at the α-carbon introduces significant conformational constraints, leading to the stabilization of specific secondary structures in peptides and enhancing their metabolic stability. This compound, with its ethyl and hexyl side chains, possesses a distinct lipophilic character that may confer interesting pharmacological properties. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this specific chiral amino acid.

Structure and Stereochemistry

This compound is a chiral molecule with the molecular formula C₁₀H₂₁NO₂. The central feature of its structure is a quaternary α-carbon atom bonded to an amino group, a carboxylic acid group, an ethyl group, and a hexyl group.

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For the (R)-enantiomer, the priority of the substituents on the chiral α-carbon is as follows (highest to lowest):

-

Amino group (-NH₂)

-

Carboxylic acid group (-COOH)

-

Hexyl group (-CH₂CH₂CH₂CH₂CH₂CH₃)

-

Ethyl group (-CH₂CH₃)

With the lowest priority group (ethyl) pointing away, the sequence from the highest to the lowest priority (amino → carboxylic acid → hexyl) follows a clockwise direction, designating the stereocenter as (R).

Figure 1: Stereochemistry of this compound, illustrating the Cahn-Ingold-Prelog priority of substituents around the chiral α-carbon.

Physicochemical Properties

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₀H₂₁NO₂ | - |

| Molecular Weight | 187.28 g/mol | [1][2] |

| CAS Number | 114781-18-9 | [1] |

| Boiling Point | 294.8 ± 23.0 °C | [2][3] |

| Density | 0.975 ± 0.06 g/cm³ | [2][3] |

| Topological Polar Surface Area | 63.3 Ų | [2] |

| XLogP3 | 2.8 | [2] |

Experimental Protocols

The synthesis and purification of a single enantiomer of an α,α-disubstituted amino acid like this compound require specialized techniques. Below are proposed methodologies based on established procedures for similar compounds.

Enantioselective Synthesis

The asymmetric Strecker synthesis is a robust method for producing enantiomerically enriched α-amino acids. A modified version of this synthesis can be adapted for α,α-disubstituted amino acids.

Methodology:

-

Imine Formation: Octan-2-one is reacted with a chiral amine, such as (R)-α-methylbenzylamine, to form a chiral imine.

-

Strecker Reaction: The chiral imine undergoes a nucleophilic addition with a cyanide source (e.g., trimethylsilyl cyanide) to form a chiral α-aminonitrile. The stereochemistry of this addition is directed by the chiral auxiliary.

-

Hydrolysis: The resulting aminonitrile is subjected to acidic hydrolysis to convert the nitrile group to a carboxylic acid and remove the chiral auxiliary, yielding the target amino acid.

-

Purification: The crude amino acid is purified by recrystallization or ion-exchange chromatography.

Figure 2: Proposed workflow for the enantioselective synthesis of this compound via an asymmetric Strecker reaction.

Chiral Resolution of Racemic Mixture

An alternative to enantioselective synthesis is the preparation of a racemic mixture of 2-amino-2-ethyloctanoic acid followed by chiral resolution.

Methodology:

-

Racemic Synthesis: A racemic version of 2-amino-2-ethyloctanoic acid can be synthesized through various methods, such as the Bucherer-Bergs reaction starting from octan-2-one.

-

Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid) or a chiral base (e.g., brucine), to form a pair of diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

-

Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid or base to liberate the pure enantiomers of the amino acid.

-

Chiral HPLC Analysis: The enantiomeric purity of the final product is confirmed using chiral High-Performance Liquid Chromatography (HPLC).

Characterization of Novel Amino Acids

Once synthesized, a novel amino acid like this compound must undergo rigorous characterization to confirm its structure and purity and to evaluate its biological potential.

Figure 3: Logical workflow for the characterization and biological evaluation of a novel amino acid.

Potential Applications and Future Directions

This compound, as a chiral, lipophilic, and conformationally constrained building block, holds potential in several areas of drug discovery and development:

-

Peptidomimetics: Incorporation into peptide sequences could enhance their resistance to proteolysis and modulate their secondary structure, potentially leading to more potent and stable peptide-based therapeutics.

-

Asymmetric Catalysis: As a chiral ligand, it could be employed in the development of new asymmetric catalysts.

-

Neuropharmacology: The structural similarity of some α,α-disubstituted amino acids to neurotransmitters suggests potential applications in the development of central nervous system (CNS) active agents.

Future research should focus on the successful synthesis and isolation of enantiomerically pure this compound, followed by a thorough investigation of its biological activities. This would involve screening against a variety of biological targets to elucidate its pharmacological profile and potential therapeutic applications.

Conclusion

While specific experimental data on this compound is limited, this technical guide provides a solid foundation for its future investigation. By leveraging established methodologies for the synthesis, resolution, and characterization of analogous α,α-disubstituted amino acids, researchers can effectively produce and study this promising molecule. The unique structural features of this compound make it a compelling candidate for exploration in various fields of chemical and biomedical research.

References

The Biological Significance of α,α-Disubstituted Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,α-Disubstituted amino acids, non-proteinogenic amino acids where the α-hydrogen is replaced by a second substituent, are of paramount importance in medicinal chemistry and peptide science. Their unique structural properties, most notably the severe restriction of conformational flexibility, impart significant and desirable characteristics to peptides and proteins. This technical guide provides an in-depth exploration of the biological significance of these modified amino acids, covering their synthesis, conformational properties, and their transformative impact on peptide and protein stability. Furthermore, it delves into their applications as potent enzyme inhibitors and valuable tools in contemporary drug discovery and development. This document is intended to serve as a comprehensive resource, complete with detailed experimental methodologies, quantitative data summaries, and visual representations of key concepts to aid researchers in harnessing the potential of α,α-disubstituted amino acids.

Introduction: The Structural Advantage of α,α-Disubstitution

Standard α-amino acids possess a degree of conformational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds, as famously depicted in the Ramachandran plot. This flexibility, while crucial for the diverse folding of natural proteins, can also be a liability in peptide-based therapeutics, leading to poor structural definition and susceptibility to enzymatic degradation. The introduction of a second substituent at the α-carbon atom dramatically alters the conformational landscape of an amino acid residue.[1][2][3] This steric hindrance significantly restricts the permissible φ and ψ torsional angles, effectively locking the peptide backbone into a more defined and predictable conformation.[4][5][6] This fundamental principle underpins the broad utility of α,α-disubstituted amino acids in bioorganic and medicinal chemistry.

One of the most well-studied and utilized α,α-disubstituted amino acids is α-aminoisobutyric acid (Aib), which contains two methyl groups at the α-carbon.[7] Aib is a potent helix-inducing residue, favoring the formation of 3₁₀-helical structures in shorter peptides.[2][3][4] This ability to nucleate and stabilize helical conformations is a cornerstone of its application in peptide engineering. The conformational effects are not limited to Aib; the nature of the α-substituents dictates the preferred secondary structure. For instance, peptides composed of chiral α-methylated α,α-disubstituted amino acids tend to form 3₁₀-helices, while those with α-ethylated counterparts often adopt a fully extended C5-conformation.[1][2]

The biological significance of these conformational constraints is multifaceted:

-

Enhanced Proteolytic Stability: The steric bulk around the α-carbon shields the adjacent peptide bonds from the action of proteases, significantly increasing the in vivo half-life of peptide-based drugs.[7]

-

Increased Receptor Affinity and Specificity: By pre-organizing a peptide into its bioactive conformation, the entropic penalty upon binding to a receptor is reduced, often leading to higher affinity and specificity.

-

Improved Bioavailability: The enhanced stability and defined conformation can contribute to improved absorption and distribution profiles of peptide therapeutics.[7]

-

Induction of Specific Secondary Structures: As mentioned, these amino acids can be used to design peptides with a high propensity for specific secondary structures like helices and turns, which are often involved in molecular recognition events.[8]

This guide will now delve into the practical aspects of working with α,α-disubstituted amino acids, from their synthesis to their application, providing the necessary details for their effective implementation in research and development.

Synthesis of α,α-Disubstituted Amino Acids and Peptides

The synthesis of α,α-disubstituted amino acids presents unique challenges due to the sterically hindered quaternary carbon center.[9] However, a variety of synthetic strategies have been developed to access these valuable building blocks.

General Synthetic Routes for α,α-Disubstituted Amino Acids

Several methods are commonly employed for the synthesis of α,α-disubstituted amino acids, including:

-

Alkylation of Glycine Derivatives: This approach often involves the use of a Schiff base of glycine, which can be deprotonated to form an enolate and subsequently alkylated. A second alkylation step can then introduce the second substituent.

-

Strecker Synthesis: This classical method involves the reaction of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. The use of a ketone as the starting material directly yields an α,α-disubstituted amino acid.[10]

-

From α-Nitroacetate: The alkylation of ethyl nitroacetate can be used to introduce two alkyl groups at the α-position, followed by reduction of the nitro group to an amine.[10]

-

Asymmetric Synthesis: Enantioselective methods are crucial for the synthesis of chiral α,α-disubstituted amino acids. These often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the newly formed stereocenter.[11]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing α,α-Disubstituted Amino Acids

The incorporation of sterically hindered α,α-disubstituted amino acids into peptides using SPPS requires optimized coupling conditions to overcome the slower reaction kinetics.

Materials:

-

Fmoc-protected amino acids (standard and α,α-disubstituted)

-

Rink Amide resin (or other suitable solid support)[12]

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[12]

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine[12]

-

Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)[12]

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Solid-phase synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.[12]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine/DMF solution and shake for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

-

Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Amino Acid Coupling (for α,α-disubstituted amino acids):

-

Due to steric hindrance, a more potent coupling reagent and longer coupling times are often necessary.

-

In a separate vial, dissolve 4 equivalents of the Fmoc-α,α-disubstituted amino acid and 3.9 equivalents of HATU in DMF.[12]

-

Add 8 equivalents of DIPEA or collidine and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 4-12 hours, or until a negative Kaiser test is observed. A double coupling (repeating the coupling step) may be required.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3/4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Conformational Analysis of Peptides Containing α,α-Disubstituted Amino Acids

The defining feature of α,α-disubstituted amino acids is their profound impact on peptide conformation. A variety of biophysical techniques are employed to elucidate the structural consequences of their incorporation.

Ramachandran Plot and Conformational Restriction

The substitution at the α-carbon severely restricts the allowed regions in the Ramachandran plot. For instance, Aib residues are largely confined to the helical regions (φ ≈ ±57°, ψ ≈ ±47°) and the corresponding left-handed helical regions.[4][5][6] This contrasts sharply with glycine, which can occupy a much larger conformational space, and other L-amino acids.

Caption: Simplified Ramachandran plot illustrating the restricted conformational space of Aib.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. The characteristic spectra of α-helices, β-sheets, and random coils allow for a qualitative and semi-quantitative analysis of peptide conformation.[13][14][15][16]

Materials:

-

Purified peptide

-

CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4)[13]

-

Structure-inducing solvent (optional, e.g., 2,2,2-trifluoroethanol, TFE)[13]

-

CD spectropolarimeter

-

Quartz cuvette with a short path length (e.g., 0.1 cm)[13]

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the peptide in the chosen buffer. The final concentration should be in the range of 0.1-0.2 mg/mL.[13]

-

Accurately determine the peptide concentration.

-

Prepare a blank sample containing only the buffer.

-

-

Instrument Setup:

-

Data Acquisition:

-

Place the cuvette with the blank solution in the sample holder and record a baseline spectrum.

-

Replace the blank with the peptide sample and record the sample spectrum.

-

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:

-

θ is the observed ellipticity in degrees

-

c is the molar concentration of the peptide

-

n is the number of amino acid residues

-

l is the path length of the cuvette in cm

-

-

-

Data Interpretation:

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including inter-proton distances (through Nuclear Overhauser Effect, NOE) and dihedral angle restraints, which are essential for detailed 3D structure determination of peptides.[8][18][19][20][21]

Materials:

-

Purified peptide (isotopically labeled, e.g., with ¹⁵N and ¹³C, for more complex structures)

-

NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffered saline)

-

High-field NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.5-5 mM.[8]

-

Data Acquisition: A suite of 1D and 2D NMR experiments are typically performed:

-

1D ¹H NMR: To get a general overview of the sample and check for purity and aggregation.

-

2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, to resolve amide proton signals.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Resonance Assignment: Assign all proton and, if applicable, ¹⁵N and ¹³C resonances to specific atoms in the peptide sequence.

-

Constraint Extraction:

-

Identify and integrate NOE cross-peaks to generate a list of inter-proton distance restraints.

-

Measure coupling constants (e.g., ³J(HN,Hα)) to derive dihedral angle restraints.

-

-

-

Structure Calculation:

-

Use the experimental restraints (distances and angles) in molecular dynamics or simulated annealing calculations (e.g., using software like CYANA, XPLOR-NIH, or AMBER) to generate a family of 3D structures consistent with the NMR data.

-

-

Structure Validation: Assess the quality of the calculated structures using metrics such as the number of restraint violations and analysis of Ramachandran plots.

Impact on Peptide and Protein Stability

The incorporation of α,α-disubstituted amino acids can significantly enhance the thermal and proteolytic stability of peptides and proteins.

Conformational Entropy and Thermal Stability

By restricting the conformational freedom of the unfolded state, the entropic cost of folding is reduced. This leads to an increase in the melting temperature (Tm), a measure of thermal stability.

Table 1: Effect of Ala → Aib Substitution on the Thermal Stability of a Thermolysin Fragment

| Analogue | Tm (°C) | ΔTm (°C) |

| Natural Fragment | 63.5 | - |

| Ala304Aib | 65.7 | +2.2 |

| Ala309Aib | 68.9 | +5.4 |

| Ala312Aib | 62.9 | -0.6 |

| Ala304Aib/Ala309Aib | 71.5 | +8.0 |

Data adapted from De Filippis et al., Biochemistry 1998.

The data clearly shows that strategic replacement of alanine with Aib can lead to a significant increase in the melting temperature of a protein domain. The slightly destabilizing effect at position 312 highlights the importance of the local structural context.

Caption: Aib reduces the entropic penalty of folding, leading to enhanced thermal stability.

Applications in Drug Discovery and as Enzyme Inhibitors

The unique properties of α,α-disubstituted amino acids make them highly valuable in the design of novel therapeutics.

Peptide-Based Therapeutics

The enhanced stability and conformational definition afforded by these modified amino acids are crucial for developing peptide drugs with improved pharmacokinetic profiles. For example, Aib-modified glucagon-like peptide-1 (GLP-1) analogs for the treatment of diabetes show prolonged activity.[7]

Enzyme Inhibition

Peptides and small molecules containing α,α-disubstituted amino acids can act as potent and selective enzyme inhibitors. The rigid conformation can facilitate a tighter and more specific binding to the active site of an enzyme.

Table 2: IC₅₀ Values of Synthetic Amino Acid Derivatives Against Digestive Enzymes

| Compound | Pancreatic Lipase IC₅₀ (µM) | Pancreatic α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

| PPC80 | 1023 | 519 | No Inhibition |

| PPC82 | 167 | 162 | No Inhibition |

| PPC84 | 247 | 345 | 353 |

| PPC89 | Not Tested | 224 | 51 |

| PPC101 | Not Tested | 275 | 67 |

Data adapted from a study on synthetic amino acid derivatives as digestive enzyme inhibitors.[21]

Experimental Protocol: Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an inhibitor.

Materials:

-

Enzyme and its substrate

-

Inhibitor (peptide or small molecule)

-

Assay buffer

-

Microplate reader or spectrophotometer

-

96-well plates

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of the enzyme in assay buffer.

-

Prepare a stock solution of the substrate in assay buffer.

-

Prepare a serial dilution of the inhibitor in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the enzyme to each well.

-

Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature.

-

-

Initiate the Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Monitor the Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (0% inhibition).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.[1][9][22][23][24]

-

Caption: General workflow for the experimental determination of IC50 values for enzyme inhibitors.

Conclusion

α,α-Disubstituted amino acids represent a powerful tool in the arsenal of chemists and biologists. Their ability to impose conformational constraints on peptides and proteins translates into a host of desirable properties, including enhanced stability, increased receptor affinity, and resistance to proteolysis. These attributes have led to their successful application in the development of more effective peptide-based therapeutics and potent enzyme inhibitors. The synthetic and analytical protocols detailed in this guide provide a framework for researchers to explore and exploit the significant biological potential of this unique class of non-proteinogenic amino acids. As our understanding of the intricate relationship between structure and function continues to grow, the rational incorporation of α,α-disubstituted amino acids will undoubtedly play an increasingly important role in the design of novel biomolecules with tailored properties for a wide range of biomedical applications.

References

- 1. courses.edx.org [courses.edx.org]

- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chem.uci.edu [chem.uci.edu]

- 13. 4.2. Circular Dichroism Spectroscopy [bio-protocol.org]

- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 3.2. Circular Dichroism (CD) Spectroscopy [bio-protocol.org]

- 17. moodle2.units.it [moodle2.units.it]

- 18. chem.uzh.ch [chem.uzh.ch]

- 19. pnas.org [pnas.org]

- 20. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 22. IC50 - Wikipedia [en.wikipedia.org]

- 23. biorxiv.org [biorxiv.org]

- 24. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architects: A Technical Guide to the Natural Occurrence of Non-Proteinogenic Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beyond the canonical 20 amino acids that form the primary structure of proteins, a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs) exists.[1][2][3] These compounds, not encoded in the genetic blueprint for ribosomal protein synthesis, are far from metabolic curiosities. They are pivotal players in a multitude of biological processes across kingdoms of life, from bacteria and plants to animals. NPAAs serve as metabolic intermediates, signaling molecules, defense compounds, and toxins.[1][3] Their unique structures and functionalities make them a fertile ground for drug discovery and development, offering novel scaffolds and mechanisms of action. This guide provides an in-depth exploration of the natural occurrence of key NPAAs, their biosynthesis, quantitative distribution, and the experimental protocols required for their study.

Key Non-Proteinogenic Amino Acids: Natural Occurrence and Quantitative Data

The distribution and concentration of NPAAs vary significantly among different organisms and even within the tissues of a single organism. The following tables summarize the quantitative occurrence of several prominent NPAAs.

Table 1: γ-Aminobutyric Acid (GABA)

| Organism/Source | Tissue/Part | Concentration Range | Notes |

| Plants (general) | Various tissues | Accumulates under stress | Acts as a signaling molecule in response to abiotic and biotic stress.[4][5][6][7] |

| Tomato (Solanum lycopersicum) | Fruit | Increases during ripening | Contributes to fruit development and stress resilience.[8] |

| Rice (Oryza sativa) | Germinated brown rice | High | GABA content is enhanced through germination. |

| Mammalian Brain | Central Nervous System | Millimolar concentrations | The primary inhibitory neurotransmitter.[9] |

Table 2: L-Ornithine

| Organism/Source | Tissue/Part | Concentration Range | Notes |

| Animals | Liver | Key Urea Cycle Intermediate | Crucial for nitrogen waste disposal.[10] |

| Plants | General | Low but rapid flux | A central intermediate in arginine, proline, and polyamine biosynthesis.[11] |

| Corynebacterium glutamicum | Fermentation Broth | High (engineered strains) | Used for industrial production of ornithine and derived products.[12] |

Table 3: L-Citrulline

| Organism/Source | Tissue/Part | Concentration Range (mg/g FW) | Notes |

| Watermelon (Citrullus lanatus) | Flesh | 1.67 - 3.10 | A rich natural source; serves as a precursor to arginine and nitric oxide.[13][14][15][16] |

| Watermelon (Citrullus lanatus) | Rind | 0.60 - 5.00 | Concentrations can be higher in the rind than in the flesh.[13] |

| Mammals | Intestine/Kidney | - | Synthesized from arginine and involved in the nitric oxide cycle.[17] |

Table 4: L-DOPA (L-3,4-dihydroxyphenylalanine)

| Organism/Source | Tissue/Part | Concentration Range (% by weight) | Notes |

| Velvet Bean (Mucuna pruriens) | Seeds | 3 - 6% (up to 9% reported) | A potent natural source used in the treatment of Parkinson's disease.[18][19][20] |

| Various Mucuna Species | Seeds | Varies significantly (e.g., 5.19 - 6.08%) | L-DOPA content can differ based on species and harvest time.[18][21] |

Table 5: β-Alanine

| Organism/Source | Tissue/Part | Concentration Range | Notes |

| Animals | Muscle Tissue | High | A precursor to carnosine, which acts as an intramuscular pH buffer.[22][23][24][25] |

| Animals | Liver | - | Naturally produced in the liver. |

| Food Sources | Meat, Fish, Poultry | - | Obtained through the diet via carnosine and anserine digestion.[23][26] |

Biosynthetic and Metabolic Pathways

The synthesis of NPAAs often involves unique enzymatic pathways that diverge from primary metabolism. Understanding these pathways is crucial for metabolic engineering and identifying potential drug targets.

The GABA Shunt

In both plants and animals, γ-Aminobutyric acid (GABA) is primarily synthesized via a metabolic pathway known as the GABA shunt, which bypasses two steps of the tricarboxylic acid (TCA) cycle.[5][9][27] The process begins with the conversion of the TCA cycle intermediate α-ketoglutarate to glutamate.[4][9] In the cytosol, the enzyme glutamate decarboxylase (GAD) catalyzes the irreversible decarboxylation of glutamate to form GABA.[5][9] GABA is then transported into the mitochondria where GABA transaminase (GABA-T) converts it to succinic semialdehyde.[5] Finally, succinic semialdehyde dehydrogenase (SSADH) oxidizes succinic semialdehyde to succinate, which re-enters the TCA cycle.[5][9] In plants, GABA can also be synthesized through the degradation of polyamines.[6][8]

Ornithine Biosynthesis and Metabolism

Ornithine holds a critical position at the crossroads of several metabolic pathways.[11] In animals, it is a key intermediate in the urea cycle, where it is generated from arginine by the enzyme arginase.[10] This cycle is essential for detoxifying ammonia.[10] Conversely, in plants and many microorganisms, the pathway often runs in the reverse direction, with glutamate serving as the primary precursor for ornithine, which then leads to the synthesis of arginine and proline.[11] In Corynebacterium glutamicum, L-ornithine biosynthesis begins with α-ketoglutarate from the TCA cycle, which is converted to glutamate. Through a series of enzymatic steps involving acetylation, phosphorylation, reduction, and transamination, glutamate is converted to ornithine.[12][28] Ornithine is also a direct precursor for the biosynthesis of polyamines like putrescine, which are vital for cell growth and proliferation.[10]

Experimental Protocols

Accurate identification and quantification of NPAAs are essential for research and development. Below are detailed methodologies for key experimental procedures.

Protocol 1: Extraction of Free Amino Acids from Plant Tissue

This protocol is suitable for the extraction of free amino acids, including NPAAs, from fresh plant material for subsequent analysis by HPLC or GC-MS.[29][30][31]

Materials:

-

Fresh plant tissue (e.g., leaf, seed, fruit)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Extraction Buffer: 80% (v/v) aqueous methanol, chilled to -20°C

-

Internal Standard (e.g., α-Aminobutyric acid, norvaline), if quantitative analysis is required

-

Centrifuge capable of 14,000 x g at 4°C

-

0.2 µm syringe filters or centrifugal filters

Procedure:

-

Sample Collection and Freezing: Harvest approximately 50-100 mg of fresh plant tissue. Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.[29][30] Store at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle with liquid nitrogen.[30]

-

Extraction: Transfer the frozen powder to a pre-weighed microcentrifuge tube. Add 1 mL of ice-cold 80% methanol extraction buffer. If using an internal standard for quantification, add it to the extraction buffer at a known concentration.

-

Vortexing and Incubation: Vortex the tube vigorously for 1 minute to ensure thorough mixing. Incubate the mixture for 30 minutes at 4°C with occasional vortexing to facilitate extraction.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.

-

Filtration: Filter the supernatant through a 0.2 µm filter to remove any remaining particulate matter. The filtrate is now ready for derivatization (if required) and chromatographic analysis.[29]

Protocol 2: Quantification of Amino Acids by HPLC with Pre-column Derivatization

This method uses o-phthaldialdehyde (OPA) for pre-column derivatization, which reacts with primary amines to form fluorescent isoindole derivatives, allowing for sensitive detection.[32]

Materials:

-

Amino acid extract (from Protocol 1) or standards

-

HPLC system with a fluorescence detector (Excitation: 330 nm, Emission: 418 nm) and a C18 reversed-phase column.[32]

-

Borate buffer (0.4 M, pH 9.5)

-

OPA derivatization reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL methanol, add 11.2 mL of 0.4 M borate buffer, and 50 µL of β-mercaptoethanol.

-

Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 7.2

-

Mobile Phase B: Methanol (HPLC grade)

Procedure:

-

Standard Preparation: Prepare a series of amino acid standard solutions of known concentrations (e.g., 5 nM to 250 nM) in 80% methanol.[32]

-

Derivatization: In an autosampler vial or microcentrifuge tube, mix 100 µL of the sample or standard with 400 µL of OPA derivatization reagent. Allow the reaction to proceed for exactly 2 minutes at room temperature. The timing is critical as the derivatives can be unstable.

-

Injection: Immediately inject a defined volume (e.g., 20 µL) of the derivatized mixture onto the HPLC column.

-

Chromatography: Perform the separation using a gradient elution. A typical gradient might be:

-

0-2 min: 2% B

-

2-18 min: Gradient from 2% to 55% B

-

18-20 min: Gradient to 100% B

-

20-25 min: Hold at 100% B (column wash)

-

25-30 min: Return to 2% B (equilibration) Flow rate: 1.0 mL/min. Column temperature: 40°C.

-

-

Quantification: Identify amino acid peaks based on their retention times compared to the standards. Construct a calibration curve by plotting the peak area against the concentration for each standard. Use this curve to determine the concentration of each amino acid in the unknown samples.

Role in Drug Discovery and Development

The unique structures of NPAAs make them valuable starting points for drug development. They can act as enzyme inhibitors, receptor agonists/antagonists, or mimics of natural ligands. The process of discovering drugs from natural products, including NPAAs, follows a structured workflow.[33][34][35][36]

Conclusion

Non-proteinogenic amino acids represent a significant and largely untapped reservoir of biochemical diversity. Their widespread natural occurrence and diverse physiological roles underscore their importance in biology and medicine. For researchers in drug development, NPAAs offer novel chemical scaffolds and therapeutic possibilities. A systematic approach, combining robust analytical techniques for quantification, a deep understanding of their metabolic pathways, and structured discovery workflows, is essential to fully harness the potential of these remarkable molecules.

References

- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cultivatorphytolab.com [cultivatorphytolab.com]

- 4. researchgate.net [researchgate.net]

- 5. The versatile GABA in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Gamma-Aminobutyric Acid in Plant Defense Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA Metabolism, Transport and Their Roles and Mechanisms in the Regulation of Abiotic Stress (Hypoxia, Salt, Drought) Resistance in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Plant GABA Research: Biological Functions, Synthesis Mechanisms and Regulatory Pathways [mdpi.com]

- 9. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]

- 11. fs.usda.gov [fs.usda.gov]

- 12. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. hort [journals.ashs.org]

- 15. researchgate.net [researchgate.net]

- 16. scilit.com [scilit.com]

- 17. Effects of l-citrulline supplementation and watermelon consumption on longer-term and postprandial vascular function and cardiometabolic risk markers: a meta-analysis of randomised controlled trials in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scialert.net [scialert.net]

- 19. mdpi.com [mdpi.com]

- 20. pref.chiba.lg.jp [pref.chiba.lg.jp]

- 21. researchgate.net [researchgate.net]

- 22. codeage.com [codeage.com]

- 23. Beta-Alanine | Beta-Alanine Resource Guide [carnosyn.com]

- 24. β-Alanine - Wikipedia [en.wikipedia.org]

- 25. canada.ca [canada.ca]

- 26. Beta-alanine: Uses and Risks [webmd.com]

- 27. Closing the loop on the GABA shunt in plants: are GABA metabolism and signaling entwined? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 30. researchgate.net [researchgate.net]

- 31. e3s-conferences.org [e3s-conferences.org]

- 32. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 33. researchgate.net [researchgate.net]

- 34. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 35. mdpi.com [mdpi.com]

- 36. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profiling of (R)-2-Amino-2-ethyloctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies relevant to the characterization of the non-proteinogenic amino acid, (R)-2-Amino-2-ethyloctanoic acid. Due to the limited availability of public data for this specific enantiomer, this document presents available data for the closely related 2-Amino-2-ethyloctanoic acid (stereochemistry unspecified) and outlines generalized, yet detailed, experimental protocols for the spectroscopic analysis of chiral α-alkylated amino acids.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 2-Amino-2-ethyloctanoic acid. It is important to note that the stereochemistry of the material used to acquire this data was not specified in the source. Therefore, this data may correspond to the racemic mixture or an unspecified enantiomer.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 2-Amino-2-ethyloctanoic acid

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | D₂O | CDCl₃ |

| Frequency | 500 MHz | 25.16 MHz |

| Shifts (ppm) | 0.84, 0.85, 0.87, 1.27, 1.28, 1.50, 1.52, 1.53, 1.55, 1.56, 2.15, 2.16, 2.18 | 14.09, 22.71, 24.80, 29.04, 29.15, 31.76, 34.26, 180.81 |

Note: The proton NMR shifts are provided as a range of observed peaks from available data. The carbon NMR data is a list of observed chemical shifts.

Table 2: Mass Spectrometry Data for 2-Amino-2-ethyloctanoic acid

| Parameter | Value |

| Molecular Formula | C₁₀H₂₁NO₂ |

| Molecular Weight | 187.28 g/mol |

| Monoisotopic Mass | 187.157228913 Da |

Note: This data is based on the chemical formula and is consistent for all stereoisomers.

Infrared (IR) Spectroscopy Data

-

O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

-

N-H stretch (amine): Medium band around 3300-3500 cm⁻¹

-

C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹

-

N-H bend (amine): Medium band around 1580-1650 cm⁻¹

-

C-N stretch (amine): Medium band around 1020-1250 cm⁻¹

-

C-H stretches (alkyl): Strong bands around 2850-2960 cm⁻¹

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of chiral α-alkylated amino acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

The choice of solvent will depend on the solubility of the sample and the desired exchange of labile protons (e.g., -NH₂ and -COOH protons will exchange with deuterium in D₂O).

-

-

Instrumentation:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Spectral width: 12-16 ppm

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-5 seconds

-

Acquisition time: 2-4 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Spectral width: 200-240 ppm

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and 2D NMR experiments (e.g., COSY, HSQC) if necessary.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly onto the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands corresponding to the functional groups of the amino acid.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Set the mass range to scan from m/z 50 to 500.

-

For structural information, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and fragmenting it to observe the product ions.

-

-

Data Processing:

-

Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural features of the molecule.

-

Visualized Workflows

Since no specific signaling pathways involving this compound are documented in publicly available literature, a generalized experimental workflow for the spectroscopic analysis of a novel chiral amino acid is presented below.

Caption: Workflow for Spectroscopic Analysis of a Chiral Amino Acid.

This logical diagram illustrates the typical workflow for the comprehensive analysis of a synthesized chiral amino acid derivative, from initial preparation through to final data interpretation and reporting.

Caption: Tandem Mass Spectrometry (MS/MS) Experimental Workflow.

This diagram outlines the key stages of a tandem mass spectrometry experiment, a powerful technique for the structural elucidation of molecules by analyzing their fragmentation patterns.

Navigating the Physicochemical Landscape of (R)-2-Amino-2-ethyloctanoic Acid: A Technical Guide to Thermal Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-2-ethyloctanoic acid, a chiral non-proteinogenic amino acid, presents a unique structural motif with potential applications in peptidomimetics and drug design. Its α,α-disubstituted nature can confer enhanced metabolic stability and conformational constraint to peptide-based therapeutics. A thorough understanding of its fundamental physicochemical properties, namely thermal stability and solubility, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the available data, outlines detailed experimental protocols for characterization, and visualizes key concepts and workflows.

Core Physicochemical Properties

Precise experimental data for this compound is not extensively available in public literature. The following tables summarize predicted data for the closely related 2-Amino-2-ethyloctanoic acid and experimental data for the parent compound, 2-Aminooctanoic acid, to provide an estimated physicochemical profile.

Disclaimer: The data presented below for 2-Amino-2-ethyloctanoic acid is predicted and should be confirmed by experimental analysis. Data for 2-Aminooctanoic acid is provided for comparative purposes.

Table 1: Predicted Physicochemical Properties of 2-Amino-2-ethyloctanoic Acid

| Property | Predicted Value | Source |

| Molecular Formula | C10H21NO2 | [1] |

| Molecular Weight | 187.28 g/mol | [1] |

| Boiling Point | 294.8 ± 23.0 °C | [1][2] |

| Density | 0.975 ± 0.06 g/cm³ | [1][2] |

| XLogP3 | 0.2 | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Table 2: Experimental Physicochemical Properties of 2-Aminooctanoic Acid

| Property | Experimental Value | Source |

| Molecular Formula | C8H17NO2 | [3] |

| Molecular Weight | 159.23 g/mol | [3] |

| Melting Point | 194 - 196 °C | [3] |

| Solubility (in water) | 19 mg/mL | [3] |

Experimental Protocols for Characterization

To ascertain the definitive thermal stability and solubility of this compound, the following standard experimental protocols are recommended.

Thermal Stability Analysis

Thermal stability can be effectively determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining decomposition temperatures.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA crucible (typically alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss is indicative of the decomposition temperature.

2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the cell.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range that brackets the expected melting point.

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic transition. The area under the peak corresponds to the enthalpy of fusion.

Solubility Determination

The solubility of this compound can be determined in various solvents, which is critical for formulation and biological studies.

Methodology: Shake-Flask Method

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol).

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry, or through derivatization followed by spectrophotometry (e.g., ninhydrin method).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Visualizing Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate the experimental workflows for thermal analysis and solubility determination, as well as the significance of α-alkylation in drug development.

Caption: Experimental workflow for thermal stability analysis.

Caption: Workflow for solubility determination via the shake-flask method.

Caption: Significance of α-alkylation of amino acids in drug development.

References

The Ascendant Therapeutic Potential of Chiral α-Alkylated Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral α-alkylated amino acids, a class of non-proteinogenic amino acids, are emerging as pivotal building blocks in medicinal chemistry and drug discovery. Their unique structural feature—an alkyl group at the α-carbon—confers significant conformational constraints, leading to enhanced metabolic stability and improved biological activity compared to their natural counterparts. This technical guide provides an in-depth exploration of the burgeoning research into the biological activities of these molecules, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We present a consolidated overview of quantitative data, detailed experimental protocols, and the modulation of key signaling pathways to serve as a comprehensive resource for the scientific community.

I. Anticancer Activities of Chiral α-Alkylated Amino Acids

The introduction of an α-alkyl group can significantly enhance the cytotoxic and antiproliferative activities of amino acid derivatives against various cancer cell lines. This modification can lead to increased selectivity towards cancer cells and overcome some mechanisms of drug resistance.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various chiral α-alkylated amino acid derivatives against a range of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [1] |

| MDA-MB-231 (Breast) | 35.9 | [1] | |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | [1] |

| MDA-MB-231 (Breast) | 35.1 | [1] | |

| Sulfonyl-L-cysteine derivative 5 | HEPG2 (Liver) | 51.9 | [2] |

| Sulfonyl-L-glutamine derivative 14 | MCF7 (Breast) | 54.2 | [2] |

| Sulfonyl-L-tryptophan derivative 18 | PaCa2 (Pancreatic) | 59.7 | [2] |

| Methyl 6-acetyl-4-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate 8 | HepG2 (Liver) | 3.8 ± 0.5 | [3] |

| A549 (Lung) | 3.5 ± 0.6 | [3] | |

| SW620 (Colon) | 10.8 ± 0.9 | [3] | |

| Methyl 6-acetyl-4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate 7 | A549 (Lung) | 6.3 ± 2.5 | [3] |

| HepG2 (Liver) | 11 ± 3.2 | [3] | |

| Indole-based thiosemicarbazone derivative 6 | HCT116 (Colon) | 14.6 | [4] |

| MCF-7 (Breast) | 5.3 | [4] | |

| K562 (Leukemia) | 12.8 | [4] | |

| Indole-based thiosemicarbazone derivative 9 | HCT116 (Colon) | 3.5 | [4] |

| K562 (Leukemia) | 19.0 | [4] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many anticancer agents, including α-alkylated amino acid derivatives, exert their effect is through the induction of apoptosis, or programmed cell death. The intrinsic apoptotic pathway is a critical signaling cascade that is often targeted. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[5][6] The ratio of Bax to Bcl-2 is a key determinant of cell fate.[5][7] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol.[7] This event triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase.[8][9] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Some α-alkylated amino acid derivatives have been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio.[1]

Intrinsic apoptosis pathway modulated by α-alkylated amino acids.

II. Antimicrobial Activities of Chiral α-Alkylated Amino Acids

The structural diversity of chiral α-alkylated amino acids makes them promising candidates for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. Their amphiphilic nature, often enhanced by N-alkylation, allows for interaction with and disruption of microbial cell membranes.[10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for several α-alkylated amino acid derivatives against common bacterial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| C16-RRR-NH2 (Palmitoylated Arginine) | Staphylococcus aureus | 2 | [11] |

| (C12)2-KKKK-NH2 (Dilauroylated Lysine) | Staphylococcus aureus | 16 | [11] |

| C16-RRR-NH2 (Palmitoylated Arginine) | Escherichia coli | 8 | [11] |

| (C12)2-KKKK-NH2 (Dilauroylated Lysine) | Escherichia coli | 64 | [11] |

| 4-nitrocinnamaldehyde | Escherichia coli (UPEC) | 100 | [12] |

| Staphylococcus aureus | 100 | [12] | |

| A-L-Iso-C12 (Isoleucine derivative) | Staphylococcus aureus | 2.5 | [13] |

| A-L-Val-C12 (Valine derivative) | Escherichia coli | 1.67 | [13] |

| CM15 (D-Lysine substituted peptide) D3,7,13 | Escherichia coli | ≤8 | [14] |

| Staphylococcus aureus | ≤8 | [14] | |

| Phylloseptin-TO2 analogue (SR) | Escherichia coli | 2 | [15] |

| Acinetobacter baumannii | 4 | [15] | |

| Pseudomonas aeruginosa | 16 | [15] |

III. Enzyme Inhibitory Activities

Chiral α-alkylated amino acids and their derivatives have been investigated as inhibitors of various enzymes, playing a role in the management of metabolic diseases. A notable example is the inhibition of α-amylase, a key enzyme in carbohydrate digestion.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (chiral α-alkylated amino acid derivative) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for determining IC50 using the MTT assay.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Reading of Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

This assay measures the ability of a compound to inhibit the activity of α-amylase, which breaks down starch into smaller sugars.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 6.9), the α-amylase enzyme solution, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Substrate Addition: Initiate the reaction by adding a starch solution to each well.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

-

Stopping the Reaction: Stop the reaction by adding a colorimetric reagent, such as dinitrosalicylic acid (DNSA).

-

Color Development: Heat the plate (e.g., in a boiling water bath for 5 minutes) to allow for color development.

-

Absorbance Measurement: Measure the absorbance of the solution at 540 nm. The intensity of the color is proportional to the amount of reducing sugars produced, and thus inversely proportional to the enzyme inhibition.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a dose-response curve.

Conclusion

Chiral α-alkylated amino acids represent a versatile and powerful scaffold in the design of novel therapeutic agents. Their inherent structural properties lead to enhanced biological stability and activity, making them attractive candidates for overcoming the limitations of traditional peptide-based drugs. The data and protocols presented in this guide highlight the significant potential of these compounds in anticancer, antimicrobial, and enzyme inhibitory applications. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cbsjournal.com [cbsjournal.com]

- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Rearrangement of tryptophan residues in caspase-3 active site upon activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caspase-3 activation via mitochondria is required for long-term depression and AMPA receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Imperative: A Technical Guide to the Role of Chirality in the Function of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role of chirality in the function of unnatural amino acids (UAAs), offering insights into their application in modern drug discovery and protein engineering. By providing a deeper understanding of how stereochemistry dictates molecular interactions, this document aims to equip researchers with the knowledge to strategically leverage UAAs for creating more stable, selective, and potent therapeutics.

Introduction: The Significance of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology.[][2] With the exception of achiral glycine, the 19 other proteinogenic amino acids universally exist in the L-configuration.[3][4] This homochirality is essential for the proper folding and function of proteins.[5] The enzymes and receptors within biological systems are themselves chiral, leading to highly stereospecific interactions.[2] Consequently, the two enantiomers of a chiral molecule, such as an amino acid, can exhibit vastly different biological activities.[]